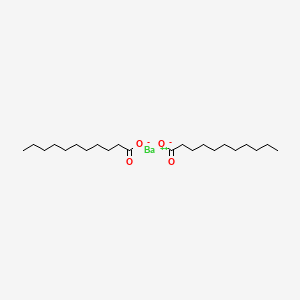

Diundecanoic acid barium salt

Description

Diundecanoic acid barium salt (chemical formula: Ba(C₁₁H₂₁COO)₂) is a metal carboxylate compound comprising a barium cation bonded to two undecanoic acid anions. Barium salts of long-chain carboxylic acids are typically utilized as stabilizers, lubricants, or antimicrobial agents due to their hydrophobic tails and metal-mediated reactivity .

At a dilution of 1:5,000,000, this compound completely inhibits bacterial growth, while partial inhibition occurs even at 1:16,000,000 dilution . Such efficacy suggests strong surface interaction with bacterial membranes, possibly through disruption of lipid bilayers by the undecanoate chain.

Properties

CAS No. |

17329-46-3 |

|---|---|

Molecular Formula |

C22H42BaO4 |

Molecular Weight |

507.901 |

IUPAC Name |

barium(2+);undecanoate |

InChI |

InChI=1S/2C11H22O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13);/q;;+2/p-2 |

InChI Key |

FTFZHLALJGJMHJ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCC(=O)[O-].CCCCCCCCCCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecanoic acid barium salt can be synthesized by reacting undecylenic acid with barium hydroxide. The reaction typically involves dissolving undecylenic acid in an appropriate solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of undecylic acid barium salt as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of undecylic acid barium salt follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production may also involve additional purification steps, such as recrystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Diundecanoic acid barium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium undecylenate, which has applications in the production of polymers and other materials.

Reduction: Reduction reactions can convert undecylic acid barium salt into other derivatives with different properties.

Substitution: The compound can participate in substitution reactions, where the barium ion is replaced by other metal ions or functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving undecylic acid barium salt include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.

Major Products

The major products formed from reactions involving undecylic acid barium salt depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium undecylenate, while reduction reactions can produce various reduced derivatives.

Scientific Research Applications

Diundecanoic acid barium salt has a wide range of scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of other chemicals and materials, such as polymers and surfactants.

Biology: It is studied for its potential antimicrobial properties, particularly against fungal infections.

Medicine: Research has explored the use of undecylic acid derivatives in the treatment of skin conditions and infections.

Industry: The compound is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of undecylic acid barium salt involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of fungal cell membranes, leading to cell death. It also inhibits the activity of certain enzymes involved in fungal growth and reproduction. The molecular targets and pathways involved in these effects are still being studied, but they are believed to include the inhibition of ergosterol synthesis, a key component of fungal cell membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts diundecanoic acid barium salt with 3-phospho-D-glyceric acid barium salt dihydrate, a structurally distinct barium carboxylate with a phosphorylated glyceric acid backbone:

| Property | This compound | 3-Phospho-D-Glyceric Acid Barium Salt Dihydrate |

|---|---|---|

| Molecular Formula | Ba(C₁₁H₂₁COO)₂ | C₃H₉BaO₉P |

| Molecular Weight | ~532.8 g/mol (calculated) | 357.4 g/mol |

| Appearance | Likely white crystalline powder | White crystalline powder |

| Key Functional Groups | Long alkyl chain (C11) | Phosphate, glyceric acid |

| Solubility | Low in water (hydrophobic) | Likely higher due to polar phosphate group |

Key Differences :

- The undecanoate anion’s long hydrocarbon chain confers lipophilicity, enhancing membrane-disruptive capabilities, whereas the phosphorylated glyceric acid salt is more hydrophilic, suited for aqueous biochemical applications .

- Molecular weight differences reflect the undecanoate’s larger organic moiety compared to the compact glyceric acid structure.

Antimicrobial Efficacy

This compound’s antimicrobial potency (1:5,000,000 dilution against S. aureus) surpasses many conventional carboxylates. For example, sodium desoxycholate (a bile salt) primarily acts as a surfactant and lacks comparable inhibitory concentrations . The barium cation’s divalent charge may enhance binding to bacterial cell walls, synergizing with the undecanoate chain’s disruptive effects .

Q & A

Basic Research Questions

Q. How can diundecanoic acid barium salt be synthesized and purified in a laboratory setting?

- Methodological Answer : The synthesis typically involves neutralizing diundecanoic acid with a barium hydroxide or carbonate solution under controlled pH conditions. For purification, fractional crystallization or vacuum filtration can isolate the barium salt from unreacted precursors. Confirm purity via gravimetric analysis by precipitating sulfate ions (e.g., adding Na₂SO₄ to form BaSO₄) and comparing theoretical vs. experimental yields .

- Key Considerations : Monitor reaction stoichiometry to avoid excess barium ions, which complicate purification. Use FTIR or XRD to verify the absence of residual acids or hydroxides .

Q. What analytical techniques are suitable for identifying the acidic and basic radicals in this compound?

- Methodological Answer :

- Anion (diundecanoate) : Perform a preliminary test by acidifying the salt with HCl and observing gas evolution (CO₂ if carbonate is present). Confirm via FTIR for carboxylate (COO⁻) stretching bands (~1550–1650 cm⁻¹) .

- Cation (Ba²⁺) : Flame test for barium (apple-green flame) or precipitate with sulfate salts (e.g., Na₂SO₄) to form BaSO₄ .

Advanced Research Questions

Q. How can spectral interferences in multi-elemental analysis of this compound be mitigated?

- Methodological Answer : Use matrix modification with barium bromide (BaBr₂) to precipitate sulfate ions as BaSO₄, eliminating sulfur-based interferences (e.g., SOH⁺, SO₂H⁺) during ICP-MS analysis. This enhances accuracy for trace elements like Cu or Zn .

- Data Contradiction Resolution : If discrepancies arise between ICP-MS and gravimetric results, validate via isotope dilution analysis or replicate measurements under varying plasma conditions .

Q. What experimental strategies optimize the stability of this compound in aqueous environments for environmental studies?

- Methodological Answer : Conduct stability tests under varying pH (3–10) and ionic strengths. Use dynamic light scattering (DLS) to monitor aggregation. For long-term studies, stabilize the salt in anhydrous solvents (e.g., DMSO) or under inert atmospheres to prevent hydrolysis .

- Contradiction Analysis : If solubility data conflicts with theoretical predictions (e.g., higher-than-expected solubility in acidic media), investigate ligand exchange reactions or chelation with ambient ions (e.g., Cl⁻) using Raman spectroscopy .

Q. How can the thermal decomposition profile of this compound be characterized for material science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products (e.g., BaCO₃, CO₂). Compare with theoretical mass loss calculated from stoichiometry. For kinetic studies, apply the Kissinger method to determine activation energy .

- Advanced Validation : Use in situ XRD to track phase changes during heating and correlate with TGA-MS data .

Methodological Design & Troubleshooting

Q. What are common pitfalls in quantifying barium content via gravimetric analysis, and how can they be resolved?

- Pitfalls : Co-precipitation of impurities (e.g., Sr²⁺, Ca²⁺) with BaSO₄, leading to overestimation.

- Resolution : Pre-treat samples with EDTA to chelate interfering cations. Repeat precipitation in acidic media (pH 1–2) to minimize occlusion .

Q. How to design a cross-disciplinary study assessing the environmental impact of this compound in soil systems?

- Experimental Design :

Leaching Tests : Simulate rainfall using acetic acid (pH 4.5) to mimic acid rain. Quantify barium release via ICP-MS .

Microbial Impact : Use soil microcosms to assess biodegradation rates via GC-MS for residual diundecanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.